amino}-4-oxobutanoic acid](/img/structure/B5061885.png)
4-{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl](furan-2-ylmethyl)amino}-4-oxobutanoic acid
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Overview
Description
4-{2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-ylamino}-4-oxobutanoic acid is a complex organic compound that features a pyrrolidine ring, a furan ring, and a butanoic acid moiety
Preparation Methods
The synthesis of 4-{2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-ylamino}-4-oxobutanoic acid involves multiple stepsThe reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate (Pd(OAc)2) .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-{2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-ylamino}-4-oxobutanoic acid has several scientific research applications. It is used in the synthesis of bioactive molecules and as a precursor for various pharmaceutical compounds. In biology, it is studied for its potential therapeutic effects, including antiviral and anticancer activities. In the industrial sector, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-{2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-ylamino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 4-{2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-ylamino}-4-oxobutanoic acid include other pyrrolidine derivatives and furan-containing compounds. These similar compounds often share structural features and may exhibit comparable biological activities.
Properties
IUPAC Name |
4-[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-(furan-2-ylmethyl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7/c1-2-11-30-16-7-5-15(6-8-16)24-20(26)13-18(22(24)29)23(14-17-4-3-12-31-17)19(25)9-10-21(27)28/h3-8,12,18H,2,9-11,13-14H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISDUUZIUAZXNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC=CO3)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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